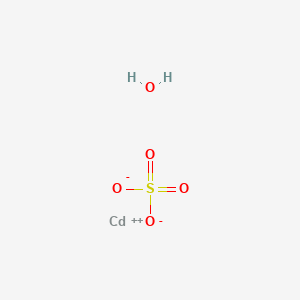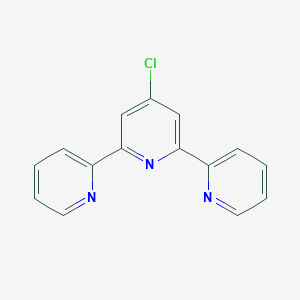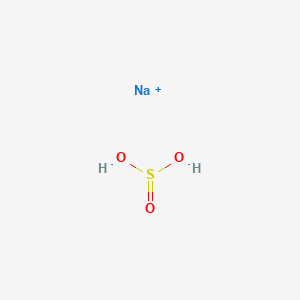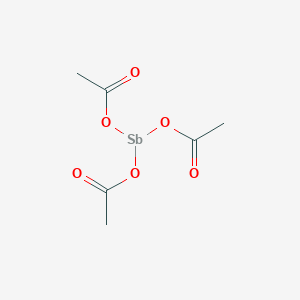
Cadmium sulfate hydrate
Overview
Description
Cadmium sulfate hydrate is an inorganic compound with the chemical formula CdSO₄·xH₂O. It is a white, hygroscopic solid that is highly soluble in water. The compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Cadmium sulfate hydrate, also known as cadmium(2+);sulfate;hydrate, is an inorganic compound with the formula CdSO₄·xH₂O . This compound has a variety of effects on biological systems, which can be categorized into several key areas.
Target of Action
It is known that cadmium ions can interact with a variety of cellular components, including proteins, nucleic acids, and cellular organelles . These interactions can disrupt normal cellular functions and lead to a variety of adverse effects.
Mode of Action
This compound interacts with its targets primarily through the cadmium ions it contains. Each Cd²⁺ center has octahedral coordination geometry, being surrounded by four oxygen centers provided by four sulfate ligands and two oxygen centers from the bridging water ligands . These interactions can disrupt normal cellular functions and lead to a variety of adverse effects.
Biochemical Pathways
This compound can affect a variety of biochemical pathways. For example, it has been associated with the induction of oxidative stress, disruption of Ca²⁺ signaling, interference with cellular signaling pathways, and epigenetic modifications . These disruptions can lead to a variety of downstream effects, including cellular damage and apoptosis .
Pharmacokinetics
It is known that cadmium has a low rate of excretion from the body and can accumulate in organisms, with an extremely protracted biological half-life . This can lead to chronic exposure and a variety of health effects.
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the level and duration of exposure. These effects can include oxidative stress, disruption of cellular signaling pathways, and epigenetic modifications . These changes can lead to a variety of pathological conditions, including organ damage, carcinogenesis, and reproductive toxicity .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, its solubility can be affected by the pH and temperature of the environment . Additionally, its toxicity can be influenced by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Cadmium sulfate hydrate interacts with various enzymes, proteins, and other biomolecules. It acts as a weakly acidic inorganic salt, soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to cause damage to organs through prolonged or repeated exposure . It may cause cancer, damage fertility, and is very toxic to aquatic life with long-lasting effects . In plants, this compound triggers an imbalance between the production of reactive oxygen species (ROS) and the organism’s antioxidant defense mechanisms, resulting in oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular components. It displaces Ca(II) and Zn(II) as cofactors in numerous enzymes, and it also disrupts membrane potentials
Dosage Effects in Animal Models
This compound’s effects vary with different dosages in animal models. High levels of cadmium can cause phytotoxicity and human diseases
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found that high concentrations of cadmium enhance the high-affinity sulfate transport system (HATs), thereby increasing sulfate uptake capacity
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium sulfate hydrate can be synthesized through the reaction of cadmium metal, cadmium oxide, or cadmium hydroxide with dilute sulfuric acid. The reactions are as follows:
- Cd + H₂SO₄ → CdSO₄ + H₂
- CdO + H₂SO₄ → CdSO₄ + H₂O
- Cd(OH)₂ + H₂SO₄ → CdSO₄ + 2H₂O
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in sulfuric acid. The resulting solution is then evaporated to obtain the hydrated form of cadmium sulfate. The process is carefully controlled to ensure the desired hydration level of the final product.
Chemical Reactions Analysis
Types of Reactions: Cadmium sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Cadmium sulfate can be oxidized to form cadmium oxide and sulfur dioxide.
Reduction: It can be reduced to cadmium metal using reducing agents such as hydrogen gas.
Substitution: Cadmium sulfate can react with other sulfates to form different cadmium compounds.
Common Reagents and Conditions:
Oxidation: High temperatures and oxidizing agents such as oxygen or air.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Aqueous solutions of other sulfates under controlled conditions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and sulfur dioxide (SO₂).
Reduction: Cadmium metal (Cd).
Substitution: Various cadmium compounds depending on the reacting sulfate.
Scientific Research Applications
Cadmium sulfate hydrate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other cadmium compounds and in analytical chemistry for the detection of sulfate ions.
Biology: this compound is used in studies related to the toxicological effects of cadmium on biological systems.
Medicine: It is used in research on the effects of cadmium exposure on human health and in the development of cadmium-based pharmaceuticals.
Industry: The compound is used in electroplating, as a pigment in paints, and in the production of cadmium-based batteries.
Comparison with Similar Compounds
- Cadmium chloride (CdCl₂)
- Cadmium nitrate (Cd(NO₃)₂)
- Cadmium acetate (Cd(C₂H₃O₂)₂)
Comparison: Cadmium sulfate hydrate is unique in its high solubility in water and its ability to form various hydrated forms. Compared to cadmium chloride and cadmium nitrate, this compound is less commonly used in industrial applications but is highly valued in scientific research for its specific chemical properties. Cadmium acetate, on the other hand, is often used in organic synthesis and as a catalyst.
Properties
IUPAC Name |
cadmium(2+);sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRVKRTIMIRNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-36-4 (Parent) | |
| Record name | Cadmium sulfate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Hawley] Fine white crystals; [MSDSonline] Loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C; [Merck Index] | |
| Record name | Cadmium sulfate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7790-84-3, 15244-35-6 | |
| Record name | Cadmium sulfate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of cadmium sulfate hydrate crystals?
A: this compound (CdSO4 · H2O) crystals find applications in various fields. They are used in the production of pigments [, ], batteries [], and within the semiconductor industry []. Additionally, research highlights their potential as photocatalysts for environmental remediation. For example, CdS nanoparticles synthesized with reduced graphene oxide demonstrate enhanced photocatalytic activity in degrading pollutants, suggesting potential for water purification applications [].
Q2: How does the crystal structure of this compound impact its properties?
A: The arrangement of cadmium (Cd) atoms and their coordination with oxygen (O) atoms within the crystal lattice significantly influences the properties of this compound. For instance, 113Cd Nuclear Magnetic Resonance (NMR) studies revealed a correlation between the cadmium shielding tensors and the Cd-O bonding distances in different this compound salts []. This understanding helps interpret the material's electronic and optical behavior.
Q3: What methods are used to characterize this compound crystals?
A3: Researchers employ a range of analytical techniques to characterize this compound crystals. These include:
- X-ray diffraction (XRD): This technique unveils the crystal structure and phase purity of the material [, , , ].
- Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify the functional groups present in the compound [].
- UV-Vis spectroscopy: This method determines linear optical constants, providing insights into the material's interaction with light [].
- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): These imaging techniques visualize the morphology and size of the crystals, particularly in nanocomposite materials [].
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): TGA/DTA provides information about the thermal stability and decomposition behavior of the compound [].
Q4: What are the environmental concerns associated with this compound, and how are they addressed?
A: Cadmium is a known environmental pollutant with potential toxicity []. While this compound finds uses in various applications, its release into the environment raises concerns. Research explores strategies to mitigate these risks:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
